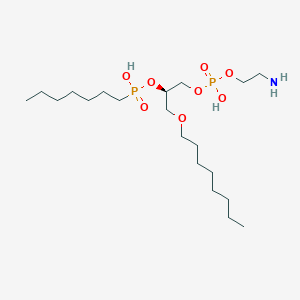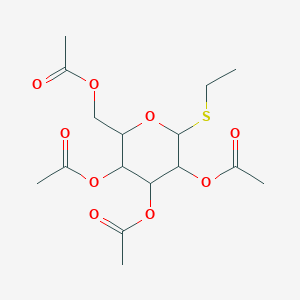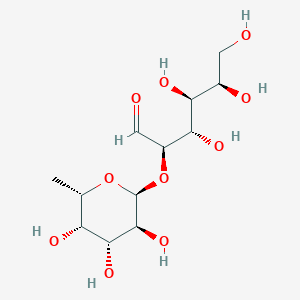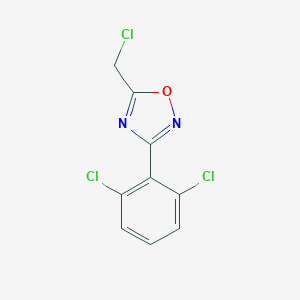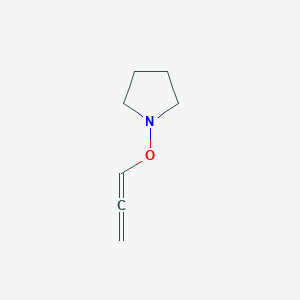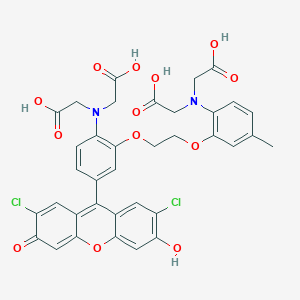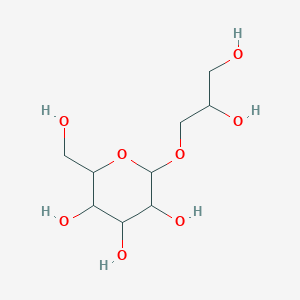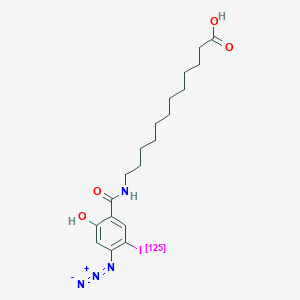
12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate is a chemical compound that has gained significant attention in scientific research. It is a synthetic molecule that has been used in various research studies due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate involves its ability to covalently bind to proteins. When exposed to UV light, the azido group in the molecule undergoes a photochemical reaction and forms a highly reactive nitrene intermediate. This intermediate then reacts with nearby amino acid residues in the protein, resulting in the formation of a covalent bond between the protein and the molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate depend on the specific protein that it binds to. In general, the covalent binding of the molecule to a protein can lead to changes in the protein's structure and function. This can result in altered biochemical and physiological effects, such as changes in enzyme activity or signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate in lab experiments is its ability to covalently bind to proteins, allowing for the identification and study of protein binding sites. Additionally, its synthetic nature allows for the creation of modified versions of the molecule with different properties and applications.
One limitation of using 12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate is its potential for non-specific binding to proteins. This can lead to false-positive results and make it difficult to accurately identify the protein of interest.
Orientations Futures
There are many potential future directions for the use of 12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate in scientific research. One direction is the development of modified versions of the molecule with improved specificity and binding affinity. Another direction is the use of the molecule in drug discovery research to identify potential drug targets and to develop new drugs. Additionally, the molecule could be used in the study of protein-protein interactions and in the development of new diagnostic tools for disease detection.
Méthodes De Synthèse
The synthesis of 12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate involves a series of chemical reactions. The first step involves the reaction of 5-iodosalicylic acid with thionyl chloride to form 5-iodosalicyloyl chloride. The second step involves the reaction of 5-iodosalicyloyl chloride with sodium azide to form 5-iodo-4-azido-2-hydroxybenzoic acid. The final step involves the reaction of 5-iodo-4-azido-2-hydroxybenzoic acid with dodecanol and dicyclohexylcarbodiimide to form 12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate.
Applications De Recherche Scientifique
12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate has been used in various scientific research studies. It has been used as a photoaffinity label to identify and study the binding sites of proteins. It has also been used as a tool to study the structure and function of membrane proteins. Additionally, it has been used in drug discovery research to identify potential drug targets and to develop new drugs.
Propriétés
Numéro CAS |
125108-86-3 |
|---|---|
Nom du produit |
12-((5-Iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate |
Formule moléculaire |
C19H26IN4O4- |
Poids moléculaire |
500.3 g/mol |
Nom IUPAC |
12-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]dodecanoic acid |
InChI |
InChI=1S/C19H27IN4O4/c20-15-12-14(17(25)13-16(15)23-24-21)19(28)22-11-9-7-5-3-1-2-4-6-8-10-18(26)27/h12-13,25H,1-11H2,(H,22,28)(H,26,27)/i20-2 |
Clé InChI |
BLPGXBIWGYWBIP-UHFFFAOYSA-M |
SMILES isomérique |
C1=C(C(=CC(=C1[125I])N=[N+]=[N-])O)C(=O)NCCCCCCCCCCCC(=O)O |
SMILES |
C1=C(C(=CC(=C1I)N=[N+]=[N-])O)C(=O)NCCCCCCCCCCCC(=O)O |
SMILES canonique |
C1=C(C(=CC(=C1I)N=[N+]=[N-])O)C(=O)NCCCCCCCCCCCC(=O)[O-] |
Synonymes |
12-((5-iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoate 12-IFA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




